6-{[4-(3,5-Dimethylphenoxy)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-{[4-(3,5-Dimethylphenoxy)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with the molecular formula C22H23NO4 and a molecular weight of 365.4 g/mol. This compound is characterized by its unique structure, which includes a cyclohexene ring, a carboxylic acid group, and a phenoxy aniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as aniline derivatives, cyclohexene, and carboxylic acid precursors. Industrial production methods may involve catalytic processes to optimize yield and purity.
Chemical Reactions Analysis
6-{[4-(3,5-Dimethylphenoxy)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy aniline moiety, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
6-{[4-(3,5-Dimethylphenoxy)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.
Biology: This compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{[4-(3,5-Dimethylphenoxy)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy aniline moiety can bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Compared to other similar compounds, 6-{[4-(3,5-Dimethylphenoxy)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is unique due to its specific structural features and chemical properties. Similar compounds include:
4-(3,5-Dimethylphenoxy)aniline: Lacks the cyclohexene and carboxylic acid groups, resulting in different chemical reactivity and applications.
3-Cyclohexene-1-carboxylic acid: Does not contain the phenoxy aniline moiety, leading to different biological activities and uses.
This compound’s unique combination of functional groups makes it a valuable tool in various scientific research and industrial applications.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6-[[4-(3,5-dimethylphenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-14-11-15(2)13-18(12-14)27-17-9-7-16(8-10-17)23-21(24)19-5-3-4-6-20(19)22(25)26/h3-4,7-13,19-20H,5-6H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
UYCYKBRZXGOMPH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C |
Origin of Product |
United States |
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